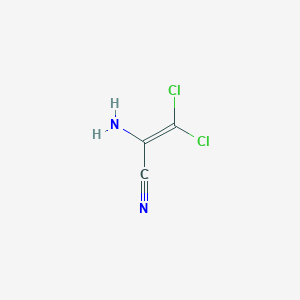

2-amino-3,3-dichloroprop-2-enenitrile

Description

Contextualization as a Versatile Polyfunctional Synthetic Intermediate

2-Amino-3,3-dichloroprop-2-enenitrile is recognized as a versatile polyfunctional synthetic intermediate due to the presence of an amino group, a dichlorovinyl moiety, and a nitrile group. jst.go.jp This trifecta of functionalities allows for a diverse range of chemical transformations, enabling chemists to construct complex molecular architectures from a relatively simple starting material. The compound serves as a linchpin in the synthesis of various heterocyclic systems, which are integral components of many pharmaceuticals, agrochemicals, and materials.

The strategic importance of this compound lies in its ability to participate in a variety of chemical reactions, often in a controlled and sequential manner. For instance, the amino group can be readily acylated, providing a handle for further functionalization and modification. researchgate.net The acylated derivatives, in turn, exhibit a rich and varied reaction chemistry.

The versatility of this compound is further highlighted by its role in the synthesis of various heterocyclic rings. The N-acyl derivatives of this compound have been shown to be valuable precursors for the synthesis of oxazoles, imidazolidines, and thiazolidines through reactions with different nucleophiles. researchgate.net For example, the reaction of 2-acetylamino-3,3-dichloroacrylonitrile with amines, ammonia (B1221849), or hydrazine (B178648) under mild conditions yields 2-methyl-5-(substituted amino)oxazole-4-carbonitriles in almost quantitative yields. researchgate.net This reactivity underscores the potential of the core this compound structure as a scaffold for generating molecular diversity.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₃H₂Cl₂N₂ |

| Molecular Weight | 136.98 g/mol |

| CAS Number | 36641-13-1 |

| Appearance | Not specified |

| Solubility | Not specified |

Overview of its Structural Features and Reactivity Potential

The reactivity of this compound is a direct consequence of its distinct structural features. The molecule can be described as an enamino nitrile, a classification that is supported by spectral data. jst.go.jp The key functional groups that dictate its chemical behavior are:

The Enamine System: The amino group attached to a carbon-carbon double bond forms an enamine system. This moiety is known to be nucleophilic at the β-carbon, although in this case, the electron-withdrawing nature of the nitrile and dichloro groups modulates this reactivity. The amino group itself is nucleophilic and can participate in reactions such as acylation.

The Dichlorovinyl Group: The two chlorine atoms attached to the terminal carbon of the double bond are excellent leaving groups. This makes the carbon atom susceptible to nucleophilic attack, leading to substitution reactions. This feature is central to many of the cyclization reactions that the derivatives of this compound undergo.

The Nitrile Group: The cyano group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. jst.go.jp The nitrile group also influences the electronic properties of the rest of the molecule.

The interplay of these functional groups gives rise to a rich reactivity profile. The chlorine atoms on the dichlorovinyl group can be displaced by a variety of nucleophiles. For instance, the reaction of 2-acetylamino-3,3-dichloroacrylonitrile with mercaptides and alkoxides results in the formation of 2-acetylamino-3,3-bis(substituted mercapto)acrylonitriles and 2-acetylamino-3,3,3-trialkoxypropionitriles, respectively. researchgate.net

Furthermore, the reaction of N-acyl derivatives with bifunctional amines like ethylenediamine (B42938) and aminoethanethiol (B8698679) leads to the formation of five-membered heterocyclic rings such as imidazolidine (B613845) and thiazolidine (B150603) derivatives. researchgate.net The reaction with arylhydrazines can lead to the formation of more complex polycyclic structures like 3-acylamino-2-arylhydrazono-3-cyano-2,3-dihydro-1H-indoles. researchgate.net

The following table provides a summary of the reactivity of this compound and its derivatives with various reagents:

| Reagent | Product Type |

| Acid Anhydrides | 2-Acylamino-3,3-dichloroacrylonitriles |

| Amines/Ammonia/Hydrazine (with acyl derivative) | 2-Substituted-5-(substituted amino)oxazole-4-carbonitriles |

| Mercaptides (with acyl derivative) | 2-Acylamino-3,3-bis(substituted mercapto)acrylonitriles |

| Alkoxides (with acyl derivative) | 2-Acylamino-3,3,3-trialkoxypropionitriles |

| Ethylenediamine/Aminoethanethiol (with acyl derivative) | Imidazolidine/Thiazolidine derivatives |

| Arylhydrazines (with acyl derivative) | 3-Acylamino-2-arylhydrazono-3-cyano-2,3-dihydro-1H-indoles |

| 2-Aminothiophenol (B119425) (with acyl derivative) | 5-Amino-4-(benzothiazol-2-yl)oxazole derivatives |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,3-dichloroprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2N2/c4-3(5)2(7)1-6/h7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXSUWSNVODENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=C(Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482718 | |

| Record name | 2-Propenenitrile, 2-amino-3,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36641-13-1 | |

| Record name | 2-Propenenitrile, 2-amino-3,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,3-dichloroprop-2-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3,3 Dichloroprop 2 Enenitrile

Established Synthetic Routes

The foundational methods for the synthesis of 2-amino-3,3-dichloroprop-2-enenitrile have historically relied on the transformation of precursor compounds. These routes, while established, often involve multi-step processes.

Synthesis via Addition of Hydrogen Cyanide to Dichloroacetonitrile (B150184)

A theoretical and mechanistically plausible route to this compound involves the addition of hydrogen cyanide (HCN) to dichloroacetonitrile. This reaction is analogous to the well-known cyanohydrin formation from aldehydes and ketones. nih.govnih.govnih.govwikipedia.orglibretexts.orgosti.gov In this proposed pathway, the cyanide ion (CN⁻), acting as a nucleophile, would attack the electrophilic carbon of the nitrile group in dichloroacetonitrile. Subsequent protonation of the resulting intermediate would lead to the formation of the target enamine. The reaction is typically catalyzed by a base, which serves to generate the cyanide anion from hydrogen cyanide. nih.gov The pH of the reaction medium is a critical parameter, with a slightly acidic to neutral pH often favoring the reaction by maintaining a sufficient concentration of both free cyanide ions and the protonated carbonyl or nitrile species. nih.govnih.gov

While this method is a staple in organic synthesis for similar transformations, specific literature detailing the direct application of this reaction to dichloroacetonitrile to yield this compound is not extensively documented in the reviewed sources. The inherent reactivity of the dichloromethyl group and the potential for side reactions, such as polymerization or decomposition, may present synthetic challenges. nih.gov

Exploration of Precursor Compounds and Their Conversion

An alternative and more frequently documented approach to obtaining this compound involves the use of N-acylated precursors, specifically 2-acylamino-3,3-dichloroacrylonitriles. These compounds are often more stable and serve as versatile intermediates in various synthetic transformations.

The synthesis of these N-acyl derivatives can be achieved by treating 2-amino-3,3-dichloroacrylonitrile (also referred to as ADAN) with various acid anhydrides in the presence of a strong acid catalyst, such as concentrated sulfuric acid. researchgate.netresearchgate.net This reaction effectively protects the amino group, facilitating further chemical manipulations.

The conversion of these N-acyl precursors back to the parent amine, this compound, would require a deacylation step. Standard methods for the hydrolysis of amides, such as acidic or basic hydrolysis, could theoretically be employed. However, the specific conditions required for the selective deacylation of 2-acylamino-3,3-dichloroacrylonitriles without affecting the other functional groups, particularly the reactive dichlorovinyl moiety, require careful optimization. One study on the deacetylation of N-acetyl-blocked polypeptides suggests that a mixture of trifluoroacetic acid and methanol (B129727) at elevated temperatures can be effective for removing the acetyl group, a method that could potentially be adapted for this system. nih.gov

The following table summarizes the key precursor compounds and their potential conversion to the target molecule.

| Precursor Compound | Reagents and Conditions for Conversion to this compound | Relevant Findings | Citation |

| Dichloroacetonitrile | Hydrogen Cyanide (HCN), Base catalyst | Mechanistically plausible based on cyanohydrin formation principles. nih.govnih.gov | nih.govnih.gov |

| 2-Acylamino-3,3-dichloroacrylonitriles | Acid or Base Hydrolysis / Deacylation | N-acyl derivatives are readily synthesized from the target compound, suggesting the reverse reaction is feasible under appropriate conditions. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Novel and Optimized Synthetic Approaches

Recent advancements in organic synthesis have paved the way for more efficient and selective methods. These include the use of catalysts to mediate reactions and the development of strategies to control stereochemistry, leading to higher yields and purer products.

Catalyst-Mediated Synthesis Reactions

The application of catalysts can significantly enhance the efficiency of the synthesis of this compound and its derivatives. While specific catalysts for the direct synthesis of the target compound are not extensively reported, related reactions provide insights into potential catalytic systems.

For instance, the synthesis of other aminonitriles has been successfully achieved using various catalysts, including organocatalysts like hydroquinine (B45883) and squaramides, which have shown high yields and enantioselectivities in Strecker reactions. mdpi.com Metal-based catalysts are also employed; for example, a nanocatalyst of double-layer hydroxides has been used in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. organic-chemistry.org The synthesis of 2,3-dichlorobenzonitrile (B188945) has been accomplished via a catalytic ammonia (B1221849) oxidation method using a specialized catalyst. nih.gov These examples suggest that a systematic screening of catalysts could lead to the development of an efficient catalytic process for the synthesis of this compound.

The table below highlights some catalytic systems used for the synthesis of related compounds, which could be explored for the target molecule.

| Catalyst Type | Example | Application | Potential Relevance | Citation |

| Organocatalyst | Hydroquinine, Squaramides | Asymmetric Strecker reaction for α-aminonitriles. | Could be adapted for the asymmetric addition of cyanide to dichloroacetonitrile. | mdpi.com |

| Nanocatalyst | LDH@TRMS@BDSA@Cu | One-pot synthesis of 2-amino-3-cyanopyridine derivatives. | Demonstrates the potential of heterogeneous catalysts for related structures. | organic-chemistry.org |

| Metal-based Catalyst | Ti/V/Sb/B/O on SiO₂ | Catalytic ammonia oxidation for dichlorobenzonitrile synthesis. | Suggests potential for catalytic amination/cyanation routes. | nih.gov |

High-Yield and Stereoselective Synthesis Strategies

Achieving high yields and controlling the stereochemistry of the double bond are crucial aspects of modern synthetic chemistry. For this compound, which possesses a trisubstituted double bond, the development of stereoselective synthetic methods is of particular interest.

While direct stereoselective methods for the synthesis of this compound are not well-documented, research on related systems offers valuable strategies. For example, highly stereospecific syn-dichlorination of N-protected allylic amines has been achieved using 1,8-naphthalimide (B145957) as a stereo-directing group. nih.govresearchgate.net This approach demonstrates that the stereochemical outcome of a reaction can be controlled by the appropriate choice of protecting groups and reagents. Furthermore, catalytic, enantioselective syn-diamination of alkenes has been reported using a chiral organoselenium catalyst, highlighting the potential for catalytic asymmetric methods to control the stereochemistry of vicinal functionalization. acs.org

The synthesis of enamines, which are structurally related to the target compound, can be achieved with stereoselectivity. For instance, (E)-enamines have been synthesized through the metal-free hydroamination of arylacetylenes. researchgate.net These methodologies could potentially be adapted to control the geometry of the double bond in this compound.

| Strategy | Key Feature | Example Application | Potential for Adaptation | Citation |

| Stereo-directing Groups | Use of a specific protecting group to influence the stereochemical outcome. | syn-Dichlorination of allylic amines using 1,8-naphthalimide. | A suitable N-protecting group could control the stereochemistry of a reaction to form the target enamine. | nih.govresearchgate.net |

| Asymmetric Catalysis | Employment of a chiral catalyst to induce enantioselectivity. | Enantioselective syn-diamination of alkenes with a chiral organoselenium catalyst. | A chiral catalyst could potentially be used in a reaction forming the stereocenter at the C2 position. | acs.org |

| Stereoselective Enamine Synthesis | Control of double bond geometry during enamine formation. | Metal-free hydroamination of arylacetylenes to form (E)-enamines. | Could be explored to selectively form one isomer of the target compound. | researchgate.net |

Reactivity and Mechanistic Investigations of 2 Amino 3,3 Dichloroprop 2 Enenitrile

Nucleophilic Substitution Reactions

The dichlorovinyl moiety in 2-amino-3,3-dichloroprop-2-enenitrile and its derivatives is highly susceptible to nucleophilic attack, leading to the displacement of one or both chlorine atoms. This reactivity is central to many of its synthetic applications.

The N-acetyl derivative, 2-acetylamino-3,3-dichloroacrylonitrile, readily reacts with mercaptides (thiolates). researchgate.net In these reactions, both chlorine atoms are displaced by the sulfur nucleophile. The reaction typically proceeds with two molar equivalents of the mercaptide to yield 2-acetylamino-3,3-bis(alkylthio)acrylonitriles or 2-acetylamino-3,3-bis(arylthio)acrylonitriles. researchgate.netresearchgate.net This transformation provides a straightforward method for introducing sulfur-containing functional groups.

Table 1: Nucleophilic Substitution of 2-Acetylamino-3,3-dichloroacrylonitrile with Mercaptides

| Nucleophile (Mercaptide) | Product | Reference |

|---|---|---|

| Sodium ethanethiolate | 2-Acetylamino-3,3-bis(ethylthio)acrylonitrile | researchgate.net |

| Sodium benzenethiolate | 2-Acetylamino-3,3-bis(phenylthio)acrylonitrile | researchgate.net |

The reaction of N-acyl derivatives of 2-amino-3,3-dichloroacrylonitrile with amines is more complex than simple halogen displacement. Instead of a direct substitution at the carbon bearing the chlorine atoms, the reaction with various aliphatic primary and secondary amines, as well as ammonia (B1221849) and hydrazine (B178648), typically results in a cyclization product. researchgate.net The process involves an initial attack by the amine, followed by an intramolecular cyclization that displaces the chlorine atoms and involves the N-acetyl group, leading to the formation of 2-methyl-5-(substituted amino)oxazole-4-carbonitriles in high yields under mild conditions. researchgate.netresearchgate.net This reaction pathway highlights the role of the N-acyl group in directing the reactivity towards heterocycle formation rather than simple substitution.

Table 2: Formation of Oxazole (B20620) Derivatives from 2-Acetylamino-3,3-dichloroacrylonitrile and Amines

| Amine | Product | Reference |

|---|---|---|

| Ammonia | 5-Amino-2-methyloxazole-4-carbonitrile | researchgate.net |

| Hydrazine | 5-Hydrazino-2-methyloxazole-4-carbonitrile | researchgate.net |

| Primary Aliphatic Amines | 2-Methyl-5-(alkylamino)oxazole-4-carbonitriles | researchgate.net |

Cycloaddition and Heterocycle-Forming Reactions

The polyfunctional nature of this compound derivatives makes them excellent substrates for constructing a wide array of heterocyclic compounds through intramolecular and intermolecular cyclization reactions.

Derivatives such as N-(2,2-dichloro-1-cyanoethenyl)ureas, which can be synthesized from this compound, undergo intramolecular cyclization to form imidazolidine-based heterocycles. For instance, N-(2,2-dichloro-1-cyanoethenyl)-N'-methylurea and its N'-phenyl analogue cyclize in the presence of a base like triethylamine (B128534). This reaction proceeds via the nucleophilic attack of the urea (B33335) nitrogen onto the carbon of the dichlorovinyl group, leading to the formation of 4-(dichloromethylidene)-5-imino-1-substituted-imidazolidin-2-ones.

Table 3: Intramolecular Cyclization of N-(2,2-dichloro-1-cyanoethenyl)urea Derivatives

| Starting Material | Product |

|---|---|

| N-(2,2-dichloro-1-cyanoethenyl)-N'-methylurea | 4-(Dichloromethylidene)-5-imino-1-methylimidazolidin-2-one |

When N-acetyl-2-amino-3,3-dichloroacrylonitrile reacts with bifunctional nucleophiles, such as ethylenediamine (B42938) or 2-aminoethanethiol, different heterocyclic systems are formed. researchgate.net These reagents contain two nucleophilic sites (e.g., two amino groups, or an amino and a thiol group) that can participate in the reaction. The reaction typically leads to the formation of five-membered heterocyclic rings. For example, ethylenediamine yields an imidazolidine (B613845) derivative, while 2-aminoethanethiol produces a thiazolidine (B150603) derivative. researchgate.net These reactions provide efficient routes to complex heterocyclic structures from a readily available starting material.

Table 4: Heterocycle Formation with Bifunctional Nucleophiles

| Bifunctional Nucleophile | Resulting Heterocyclic System | Reference |

|---|---|---|

| Ethylenediamine | Imidazolidine derivative | researchgate.net |

| 2-Aminoethanethiol | Thiazolidine derivative | researchgate.net |

Derivatization at the Amino and Nitrile Functionalities

The amino and nitrile groups of this compound provide additional sites for chemical modification, further expanding its synthetic utility.

The primary amino group can be readily acylated. A common and synthetically important transformation is the reaction of 2-amino-3,3-dichloroacrylonitrile (ADAN) with acid anhydrides in the presence of a sulfuric acid catalyst. researchgate.netjst.go.jp This reaction does not simply yield N-acyl derivatives but results in a one-step synthesis of 2-acylamino-3,3-dihalo-N-acylacrylamides. researchgate.net These resulting imidic compounds are themselves valuable synthetic intermediates.

The nitrile functionality (C≡N) is generally a stable group. In the context of this compound and its derivatives, it often remains intact during reactions at other parts of the molecule, such as nucleophilic substitution of the chlorine atoms or cyclization reactions. Its strong electron-withdrawing nature influences the reactivity of the adjacent double bond. While direct reactions involving the nitrile group of this specific compound are less commonly exploited, in related α,β-unsaturated nitriles, it can participate in cycloaddition reactions or be hydrolyzed to an amide or carboxylic acid under harsh acidic or basic conditions.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-3,3-dichloroacrylonitrile |

| 2-acetylamino-3,3-dichloroacrylonitrile |

| 2-acetylamino-3,3-bis(alkylthio)acrylonitriles |

| 2-acetylamino-3,3-bis(arylthio)acrylonitriles |

| Sodium ethanethiolate |

| 2-Acetylamino-3,3-bis(ethylthio)acrylonitrile |

| Sodium benzenethiolate |

| 2-Acetylamino-3,3-bis(phenylthio)acrylonitrile |

| 2-Aminothiophenol (B119425) |

| 2-Aryl-3,3-bis(2-aminophenylsulfanyl)acrylonitrile |

| Ammonia |

| Hydrazine |

| 2-methyl-5-(substituted amino)oxazole-4-carbonitriles |

| 5-Amino-2-methyloxazole-4-carbonitrile |

| 5-Hydrazino-2-methyloxazole-4-carbonitrile |

| 2-Methyl-5-(alkylamino)oxazole-4-carbonitriles |

| 2-Methyl-5-(dialkylamino)oxazole-4-carbonitriles |

| N-(2,2-dichloro-1-cyanoethenyl)ureas |

| N-(2,2-dichloro-1-cyanoethenyl)-N'-methylurea |

| N-(2,2-dichloro-1-cyanoethenyl)-N'-phenylurea |

| Triethylamine |

| 4-(Dichloromethylidene)-5-imino-1-substituted-imidazolidin-2-ones |

| 4-(Dichloromethylidene)-5-imino-1-methylimidazolidin-2-one |

| 4-(Dichloromethylidene)-5-imino-1-phenylimidazolidin-2-one |

| Ethylenediamine |

| 2-Aminoethanethiol |

| Imidazolidine |

| Thiazolidine |

| 5-Amino-4-(benzothiazol-2-yl)oxazole |

| Acid anhydrides |

| Sulfuric acid |

Acylation Reactions and Formation of N-Acyl Derivatives

The amino group of this compound can be readily acylated to furnish the corresponding N-acyl derivatives, which are versatile intermediates in organic synthesis. The acylation can be achieved using various acylating agents, such as acid anhydrides, in the presence of a catalyst. For instance, the reaction of 2-amino-3,3-dichloroacrylonitrile (ADAN) with acid anhydrides in the presence of concentrated sulfuric acid leads to the formation of 2-acylamino-3,3-dihalo-N-acylacrylamides. researchgate.net

The resulting N-acyl derivatives, such as 2-acetylamino-3,3-dichloroacrylonitrile, exhibit a rich and diverse reactivity profile. They serve as precursors for the synthesis of various heterocyclic compounds and other functionalized molecules. The reactivity of these N-acyl derivatives is demonstrated by their reactions with a range of nucleophiles. researchgate.netresearchgate.net

For example, 2-acetylamino-3,3-dichloroacrylonitrile reacts with two molar equivalents of mercaptides or alkoxides to yield 2-acetylamino-3,3-bis-(substituted mercapto)acrylonitriles and 2-acetylamino-3,3,3-trialkoxypropionitriles, respectively. researchgate.netresearchgate.net In reactions with aliphatic primary and secondary amines, including ammonia and hydrazine, 2-methyl-5-(substituted amino)oxazole-4-carbonitriles are formed in nearly quantitative yields under mild conditions. researchgate.netresearchgate.net

The reaction with bifunctional amines, such as ethylenediamine and aminoethanethiol (B8698679), leads to the formation of cyclization products like imidazolidine and thiazolidine derivatives. researchgate.net Furthermore, the reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol in the presence of triethylamine yields 2-aryl-3,3-bis(2-aminophenylsulfanyl)acrylonitrile. This intermediate can then be transformed into 5-amino-4-(benzothiazol-2-yl)oxazole derivatives upon heating. researchgate.net

The versatility of these N-acyl derivatives is further highlighted by their reactions with arylhydrazines, which result in the formation of 3-acylamino-2-arylhydrazono-3-cyano-2,3-dihydro-1H-indoles. researchgate.net

A summary of the products from the reaction of 2-acetylamino-3,3-dichloroacrylonitrile with various nucleophiles is presented in the table below.

| Nucleophile | Product |

| Mercaptides | 2-acetylamino-3,3-bis-(substituted mercapto)acrylonitriles |

| Alkoxides | 2-acetylamino-3,3,3-trialkoxypropionitriles |

| Aliphatic primary and secondary amines | 2-methyl-5-(substituted amino)oxazole-4-carbonitriles |

| Ethylenediamine | Imidazolidine derivatives |

| Aminoethanethiol | Thiazolidine derivatives |

| 2-Aminothiophenol | 2-aryl-3,3-bis(2-aminophenylsulfanyl)acrylonitrile |

| Arylhydrazines | 3-acylamino-2-arylhydrazono-3-cyano-2,3-dihydro-1H-indoles |

Hydrolysis of Cyano and Acyl Groups

The hydrolysis of the cyano and acyl groups in N-acyl derivatives of this compound can be performed under acidic or basic conditions. While specific studies on the hydrolysis of this particular compound are not extensively documented, the mechanisms for the hydrolysis of nitriles and amides are well-established in organic chemistry. libretexts.orgchemistrysteps.comlumenlearning.com

Hydrolysis of the Cyano Group:

The cyano group can be hydrolyzed to a carboxylic acid or an amide intermediate. libretexts.orgchemistrysteps.comlumenlearning.com

Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A nucleophilic attack by water on the carbon is followed by proton transfer and tautomerization to yield an amide. Further hydrolysis of the amide, which is also acid-catalyzed, leads to the formation of a carboxylic acid and an ammonium (B1175870) ion. libretexts.orgchemistrysteps.comlumenlearning.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. If the reaction is allowed to proceed, the amide can be further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia. Subsequent acidification of the carboxylate provides the carboxylic acid. libretexts.orgchemistrysteps.com

Hydrolysis of the Acyl Group:

The N-acyl group, which is an amide functionality, can also be hydrolyzed under both acidic and basic conditions to yield a primary amine and a carboxylic acid.

Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. Water then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, the C-N bond is cleaved, resulting in a carboxylic acid and the protonated amine.

Base-Catalyzed Hydrolysis: A hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. The intermediate then collapses, expelling the amide anion, which is a poor leaving group. However, in a subsequent step, the amide anion is protonated by the carboxylic acid formed, or by the solvent, to yield the amine.

The susceptibility of both the cyano and acyl groups to hydrolysis means that controlling the reaction conditions is crucial to achieve selective hydrolysis of one group over the other.

Elucidation of Reaction Mechanisms and Transition States

A comprehensive understanding of the reactivity of this compound and its derivatives necessitates a detailed elucidation of the underlying reaction mechanisms, including the characterization of intermediates and transition states. While some reaction mechanisms for the transformations of N-acyl derivatives are discussed in the literature, detailed computational studies on the transition states for the reactions of this compound itself are not widely available. researchgate.net

Theoretical investigations, often employing Density Functional Theory (DFT), are powerful tools for probing reaction mechanisms. nih.govresearchgate.net Such studies can provide valuable insights into the electronic structure of reactants, intermediates, and products, as well as the energetics of the reaction pathway, including the activation energies associated with transition states. For instance, DFT studies have been successfully applied to understand the reactivity of other substituted aminonitriles and related heterocyclic compounds. nih.govresearchgate.net

For the acylation of this compound, a plausible mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. The stability of the resulting tetrahedral intermediate and the subsequent elimination of a leaving group would be key steps. Computational modeling could help to visualize the geometry of the transition state for this process and calculate its energy, thereby providing a quantitative measure of the reaction barrier.

Similarly, for the various reactions of the N-acyl derivatives, such as the cyclization to form oxazoles, computational studies could elucidate the step-wise mechanism, including the initial nucleophilic attack, subsequent intramolecular cyclization, and final elimination steps. The identification of transition states and intermediates would provide a deeper understanding of the factors controlling the regioselectivity and stereoselectivity of these reactions.

The table below outlines the types of data that could be obtained from theoretical investigations into the reaction mechanisms of this compound.

| Type of Data | Information Provided |

| Optimized Geometries | Bond lengths and angles of reactants, intermediates, transition states, and products |

| Reaction Energies | Overall thermodynamics of the reaction (exothermic or endothermic) |

| Activation Energies | Energy barriers for each step of the reaction, determining the reaction rate |

| Vibrational Frequencies | Confirmation of stationary points (minima for reactants, products, intermediates; first-order saddle points for transition states) |

| Molecular Orbitals (HOMO/LUMO) | Insights into the nucleophilic and electrophilic character of different sites in the molecule |

| Atomic Charges | Distribution of electron density and identification of reactive centers |

While experimental data provides the ultimate validation, theoretical calculations offer a powerful complementary approach to unraveling the intricate details of the reaction mechanisms and transition states involved in the chemistry of this compound.

Derivatization Strategies and Novel Compound Generation from 2 Amino 3,3 Dichloroprop 2 Enenitrile

Synthesis of Functionalized Analogs and Derivatives

The reactivity of the amino group and the dichlorovinyl moiety in 2-amino-3,3-dichloroprop-2-enenitrile and its N-acyl derivatives allows for the introduction of diverse functional groups. These modifications can significantly alter the chemical properties of the parent molecule, leading to the creation of new compounds with unique characteristics.

Introduction of Urea (B33335) and Phenylurea Moieties

The synthesis of urea and phenylurea derivatives from this compound can be achieved through the reaction of its amino group with appropriate isocyanates. This reaction typically involves the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate, leading to the formation of a urea or phenylurea linkage.

General synthetic pathways for urea derivatives often involve the reaction of an amine with an isocyanate. nih.govresearchgate.net For instance, N-substituted ureas can be prepared by reacting amines with isocyanates, which can be generated in situ from various precursors. organic-chemistry.org The reaction of an amine with phenyl isocyanate is a common method for synthesizing phenylurea derivatives. nih.goviglobaljournal.comresearchgate.net

While specific examples detailing the direct reaction of this compound with isocyanates to form urea or phenylurea derivatives are not extensively documented in the provided search results, the general reactivity of primary amines towards isocyanates suggests this is a feasible synthetic route. researchgate.net

Table 1: General Methods for Urea and Phenylurea Synthesis

| Starting Material (Amine) | Reagent | Product Type |

| Primary Amine | Isocyanate | N-Substituted Urea |

| Primary Amine | Phenyl Isocyanate | N-Phenylurea |

Creation of Sulfurized Analogs

The introduction of sulfur-containing functional groups onto the this compound framework leads to the formation of sulfurized analogs. One key strategy involves the reaction of acylated derivatives of this compound with sulfur-containing nucleophiles.

Research has shown that 2-acetylamino-3,3-dichloroacrylonitrile reacts with two molar equivalents of mercaptides to yield 2-acetylamino-3,3-bis(substituted mercapto)acrylonitriles. researchgate.net This reaction demonstrates the displacement of the chlorine atoms by sulfur nucleophiles, leading to the formation of a dithioacetal-like structure.

Another approach to sulfur-containing analogs is through the reaction with 2-aminothiophenol (B119425). The reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol in the presence of triethylamine (B128534) has been reported to produce 2-aryl-3,3-bis(2-aminophenylsulfanyl)acrylonitrile. researchgate.net This intermediate can then undergo further transformations.

While the Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, which are sulfur-containing heterocycles, it typically involves the reaction of a carbonyl compound, a nitrile with an α-methylene group, and elemental sulfur, and may not be directly applicable to the derivatization of this compound itself. nih.gov

Formation of Nitrogen-Containing Heterocyclic Systems

The reactive nature of this compound and its derivatives makes them excellent precursors for the construction of various nitrogen-containing heterocyclic systems. Through cyclization reactions, a range of five-membered rings and fused ring systems can be synthesized.

Imidazolidine (B613845) and Thiazolidine (B150603) Derivatives

The synthesis of imidazolidine and thiazolidine derivatives from 2-acylamino-3,3-dichloroacrylonitriles has been demonstrated through reactions with bifunctional amines and aminothiols.

Specifically, the reaction of 2-acetylamino-3,3-dichloroacrylonitrile with ethylenediamine (B42938) has been reported to generate imidazolidine derivatives. researchgate.netresearchgate.net Similarly, reaction with aminoethanethiol (B8698679) leads to the formation of thiazolidine derivatives. researchgate.netresearchgate.net These reactions likely proceed through initial nucleophilic attack by the amino or thiol groups, followed by intramolecular cyclization to form the respective five-membered heterocyclic ring.

Table 2: Synthesis of Imidazolidine and Thiazolidine Derivatives

| Starting Material | Reagent | Product |

| 2-Acetylamino-3,3-dichloroacrylonitrile | Ethylenediamine | Imidazolidine derivative researchgate.netresearchgate.net |

| 2-Acetylamino-3,3-dichloroacrylonitrile | Aminoethanethiol | Thiazolidine derivative researchgate.netresearchgate.net |

Oxazole (B20620) Derivatives (e.g., 2-methyl-5-(substituted amino)oxazole-4-carbonitriles)

A significant application of 2-acylamino-3,3-dichloroacrylonitriles is in the synthesis of oxazole derivatives. The reaction of 2-acetylamino-3,3-dichloroacrylonitrile with a variety of aliphatic primary and secondary amines, as well as ammonia (B1221849) and hydrazine (B178648), has been shown to produce 2-methyl-5-(substituted amino)oxazole-4-carbonitriles in high yields under mild conditions. researchgate.netresearchgate.net

Furthermore, treating 2-amino-3,3-dichloroacrylonitrile (ADAN) with acid anhydrides in the presence of a sulfuric acid catalyst yields 2-acylamino-3,3-dihalogeno-N-acylacrylamides. These intermediates, upon reaction with aliphatic secondary amines, afford 2-substituted-5-(substituted amino)oxazole-4-N-acylcarboxamides. researchgate.netresearchgate.net

The reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol can also lead to oxazole derivatives. In this case, the initially formed 2-aryl-3,3-bis(2-aminophenylsulfanyl)acrylonitrile can be transformed into 5-amino-4-(benzothiazol-2-yl)oxazole derivatives upon heating. researchgate.net

Imidazolidinone and Related Fused Ring Systems

The synthesis of imidazolidinones and more complex fused ring systems can be achieved from derivatives of this compound. For instance, the successive treatment of 2-acylamino-3,3-dichloroacrylonitriles with imidazole (B134444) and then hydrazine hydrate (B1144303) leads to the formation of 4-acylamino-3(5)-amino-5(3)-(1H-imidazol-1-yl)pyrazoles. researchgate.net These pyrazole (B372694) derivatives can be further condensed with acetylacetone (B45752) to yield 3-acylamino-2-(1H-imidazol-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidines, which are fused heterocyclic systems. researchgate.net

While direct synthesis of a simple imidazolidinone ring from this compound is not explicitly detailed, the formation of imidazol-2-ones from related precursors has been mentioned in the literature. researchgate.net General methods for synthesizing imidazolidin-2-ones often involve the cyclization of 1,2-diamines with a carbonyl source or the intramolecular cyclization of urea derivatives. nih.govmdpi.com

The reaction of 2-acylamino-3,3-dichloroacrylonitriles with arylhydrazines in heated tetrahydrofuran (B95107) has been reported to produce previously unknown 3-acylamino-2-arylhydrazono-3-cyano-2,3-dihydro-1H-indoles, another example of a fused ring system. researchgate.net

Precursors for Purine (B94841) Derivatives

While direct experimental evidence for the conversion of this compound into purine derivatives is not extensively documented in publicly available literature, its chemical structure suggests its potential as a versatile precursor for the synthesis of this important class of heterocyclic compounds. The presence of a vicinal amino group and a dichlorovinyl moiety provides reactive sites for the construction of the pyrimidine (B1678525) ring, which can subsequently be annulated to form the purine core.

A plausible and chemically sound strategy for the derivatization of this compound into purine analogues involves a two-step synthetic sequence. The initial step would entail the construction of a substituted pyrimidine ring, followed by the formation of the imidazole ring to complete the purine skeleton.

Step 1: Synthesis of a Diaminopyrimidine Intermediate

The first step of this hypothetical pathway would involve the reaction of this compound with a suitable amidine or guanidine (B92328) derivative. This reaction would lead to the formation of a 2,4-diaminopyrimidine (B92962) derivative. The dichlorovinyl group of the starting material is expected to be highly reactive towards nucleophilic attack by the amino groups of the amidine or guanidine. The subsequent cyclization would result in the formation of the pyrimidine ring with the elimination of two molecules of hydrogen chloride.

Step 2: Cyclization to the Purine Core

The second step would involve the cyclization of the 2,4-diaminopyrimidine intermediate to form the purine ring system. This can be achieved by reacting the diaminopyrimidine with a one-carbon synthon, such as formic acid, triethyl orthoformate, or formamide. This reaction would lead to the formation of the imidazole ring fused to the pyrimidine ring, thus yielding the desired purine derivative.

The versatility of this proposed synthetic route lies in the ability to introduce a wide range of substituents at various positions of the purine ring by selecting appropriately substituted starting materials. For instance, by using different amidine or guanidine derivatives in the first step, one can introduce various substituents at the 2-position of the final purine product. Similarly, the choice of the one-carbon synthon in the second step can also influence the substitution pattern of the purine core.

The following interactive data table illustrates the potential for generating a diverse library of purine derivatives from this compound based on this proposed derivatization strategy.

| Amidine/Guanidine Reactant (R-C(=NH)NH2) | One-Carbon Synthon | Resulting Purine Derivative (Substituent at C2) |

| Guanidine (R=NH2) | Formamide | 2-aminopurine (B61359) |

| Acetamidine (R=CH3) | Triethyl orthoformate | 2-methylpurine |

| Benzamidine (R=C6H5) | Formic acid | 2-phenylpurine |

| N-phenylguanidine (R=NHC6H5) | Formamide | 2-(phenylamino)purine |

Structure-Reactivity and Structure-Selectivity Relationships in Derived Compounds

The reactivity and selectivity of the purine derivatives generated from this compound are intrinsically linked to their electronic and steric properties, which are in turn determined by the nature and position of the substituents on the purine core. Understanding these structure-reactivity and structure-selectivity relationships is crucial for the rational design of novel purine analogues with specific biological activities.

The purine ring system is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The introduction of electron-donating or electron-withdrawing groups at different positions of the purine ring can significantly modulate its reactivity. For instance, the presence of an amino group at the 2-position, as would be the case in many of the derivatives synthesized from this compound, would increase the electron density of the purine ring, making it more susceptible to electrophilic attack. Conversely, the introduction of electron-withdrawing groups would decrease the electron density, making the purine ring more reactive towards nucleophiles.

The regioselectivity of reactions involving these purine derivatives is also highly dependent on the substitution pattern. For example, in electrophilic substitution reactions, the position of attack will be directed by the activating effect of the existing substituents. In the case of 2-aminopurine derivatives, electrophilic attack is most likely to occur at the 8-position of the purine ring, which is activated by the amino group at the 2-position.

The steric hindrance of the substituents can also play a significant role in determining the reactivity and selectivity of these compounds. Bulky substituents can hinder the approach of reagents to certain positions of the purine ring, thereby influencing the regioselectivity of the reaction.

The structure-activity relationship of purine derivatives has been extensively studied, particularly in the context of their ability to act as inhibitors of various enzymes, such as kinases. The biological activity of these compounds is highly dependent on their ability to bind to the active site of the target enzyme. The nature and position of the substituents on the purine ring can significantly influence the binding affinity and selectivity of the compound. For example, the introduction of specific substituents at the 2-, 6-, and 9-positions of the purine ring has been shown to be crucial for achieving high-affinity and selective inhibition of certain kinases.

The hypothetical purine derivatives that could be synthesized from this compound would offer a diverse range of substitution patterns, which could be systematically explored to establish detailed structure-activity relationships for various biological targets. This information would be invaluable for the design and development of novel purine-based therapeutic agents.

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Organic Architectures

No published research was found that describes the use of 2-amino-3,3-dichloroprop-2-enenitrile as a fundamental component in the construction of complex organic molecules.

Synthetic Utility in the Preparation of Heterocyclic Compound Libraries

There is no available literature detailing the application of this compound in the synthesis of libraries of heterocyclic compounds.

Enabling Novel Synthetic Pathways and Multicomponent Reactions

Scientific publications documenting the role of this compound in enabling new synthetic routes or its participation in multicomponent reactions could not be located.

Exploration in Asymmetric Synthesis as a Chiral Auxiliary Precursor

No studies were found that explore the use of this compound as a precursor for chiral auxiliaries in the field of asymmetric synthesis.

Computational and Theoretical Studies on 2 Amino 3,3 Dichloroprop 2 Enenitrile

Quantum Chemical Investigations of Electronic Structure

A primary focus of such a study would be the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For instance, in a study of 2-amino-4-chlorobenzonitrile (B1265954), DFT calculations were used to determine these properties and revealed the compound's potential as an electron donor despite being categorized as a hard compound. analis.com.my

Another key aspect is the mapping of the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution within the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with other chemical species. For "2-amino-3,3-dichloroprop-2-enenitrile," one would expect the nitrogen atom of the amino group and the nitrile group to be electron-rich, while the hydrogen atoms of the amino group would be electron-poor.

Mulliken population analysis is another technique that would be used to determine the partial atomic charges on each atom in the molecule. This provides a quantitative measure of the electronic distribution and can help in understanding the molecule's polarity and bonding characteristics. For example, a Mulliken analysis of 2-amino-4-chlorobenzonitrile indicated that the nitrogen atoms carry highly negative charges, suggesting their potential to act as nucleophilic agents. analis.com.my

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for an Analogous Compound (2-amino-4-chlorobenzonitrile)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| Energy Gap (ΔE) | 5.0 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.5 eV |

| Global Hardness (η) | 2.5 eV |

| Chemical Potential (μ) | -4.0 eV |

| Global Electrophilicity (ω) | 3.2 eV |

Note: Data is illustrative and based on findings for a structurally related compound to demonstrate the type of information generated in such a study. analis.com.my

Computational Modeling of Reaction Pathways and Energy Profiles

DFT calculations are commonly used to locate the geometries of reactants, products, and transition states. Frequency calculations are then performed to confirm the nature of these stationary points; reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in studies of related aminonitriles, computational methods have been used to investigate reaction mechanisms such as cyclizations or substitutions. researchgate.net The energy profile of the reaction pathway can be constructed, providing the activation energy, which is crucial for understanding the reaction kinetics. Such a study on "this compound" could, for instance, model its hydrolysis, oxidation, or its participation in cycloaddition reactions.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for the characterization of new or unstudied compounds like "this compound".

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. The computed frequencies and intensities can be compared with experimental data to aid in the assignment of vibrational modes. For example, a study on 2-amino-3,5-dichlorobenzonitrile (B1269155) successfully used DFT calculations to analyze its experimental FT-IR and FT-Raman spectra. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted spectra can help in the structural elucidation of the molecule and its potential isomers.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption wavelengths and intensities.

Conformational analysis is another important aspect, especially for flexible molecules. By rotating single bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped to identify the most stable (lowest energy) conformation of the molecule. This is crucial as the molecular conformation can significantly influence its chemical and physical properties.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Analogous Compound (2-amino-3,5-dichlorobenzonitrile)

| Vibrational Mode | Experimental FT-IR | Calculated DFT |

| N-H stretch (asymmetric) | 3480 | 3485 |

| N-H stretch (symmetric) | 3370 | 3375 |

| C≡N stretch | 2230 | 2232 |

| C-Cl stretch | 830 | 835 |

Note: Data is illustrative and based on findings for a structurally related compound to demonstrate the correlation between experimental and theoretical values. nih.gov

Rational Design of Novel Derivatives based on Theoretical Predictions

The insights gained from computational studies on the electronic structure and reactivity of "this compound" can be leveraged for the rational design of novel derivatives with desired properties. By understanding how structural modifications affect the electronic properties, researchers can computationally screen potential derivatives before undertaking their synthesis.

For instance, if the goal is to enhance the molecule's nucleophilicity, one could computationally model the effects of adding electron-donating groups at various positions. The impact of these substitutions on the HOMO energy and the atomic charges on the nitrogen atoms could be evaluated. Conversely, to increase electrophilicity, electron-withdrawing groups could be introduced, and their effect on the LUMO energy would be assessed.

This in silico approach can accelerate the discovery of new molecules for specific applications, such as in materials science or as intermediates in organic synthesis, by prioritizing the most promising candidates for experimental investigation.

Future Research Directions and Emerging Avenues

Development of Green Chemistry Approaches for Synthesis and Derivatization

Future research will likely prioritize the development of environmentally benign methods for the synthesis and modification of 2-amino-3,3-dichloroprop-2-enenitrile. A significant opportunity lies in the field of biocatalysis. mdpi.comnih.gov Enzymes such as aldoxime dehydratases offer a cyanide-free pathway to nitrile synthesis under mild aqueous conditions, representing a sustainable alternative to traditional chemical methods that often involve harsh conditions or toxic reagents. mdpi.comchemistryviews.orgnih.gov Investigating the potential of engineered enzymes to accept chlorinated substrates could lead to a direct and green synthesis route.

Furthermore, the principles of green chemistry can be applied to its derivatization. This includes the use of greener solvent systems, such as water-ethanol mixtures, which have proven effective in the synthesis of other complex nitriles. nih.gov The exploration of recyclable catalysts, potentially heterogeneous or phase-transfer catalysts, could minimize waste and improve process efficiency. nih.gov Atom-economical, one-pot multicomponent reactions starting from simple precursors would also represent a significant advance, reducing the number of synthetic steps and the associated environmental footprint. organic-chemistry.org

Exploration of Organocatalytic and Metal-Catalyzed Transformations

The rich functionality of this compound makes it an ideal candidate for advanced catalytic transformations.

Metal-Catalyzed Cross-Coupling: The two chlorine atoms on the vinyl carbon are prime sites for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, could be explored to form new carbon-carbon bonds, attaching a wide array of aryl, heteroaryl, or alkyl groups. nih.gov Similarly, palladium or copper catalysts could facilitate the formation of carbon-nitrogen and carbon-sulfur bonds, enabling the introduction of diverse functionalities and the synthesis of novel heterocyclic systems. nih.govnih.gov

Organocatalytic Asymmetric Synthesis: Organocatalysis presents a powerful tool for introducing chirality into molecules derived from this achiral precursor. Chiral primary or secondary amines, amino acids, or squaramides could catalyze asymmetric additions to the electron-deficient double bond or reactions involving the existing amino and nitrile groups. mdpi.comresearchgate.net For instance, asymmetric Michael additions could be explored by first converting the amine to an imine, or the nitrile group could be targeted for asymmetric transformations. mdpi.com Such strategies would provide enantiomerically enriched building blocks crucial for pharmaceutical and agrochemical research. nih.govresearchgate.net

| Catalysis Type | Catalyst Example | Reaction Type | Potential Product Class |

|---|---|---|---|

| Metal-Catalysis | Pd(PPh₃)₄ / Base | Suzuki Coupling | Aryl-substituted amino-dienenitriles |

| Metal-Catalysis | Pd(OAc)₂ / Ligand | Heck Coupling | Styrenyl-substituted amino-dienenitriles |

| Metal-Catalysis | CuI / Ligand | Ullmann Condensation | N-Arylated derivatives |

| Organocatalysis | Chiral Primary Amine (e.g., Proline derivative) | Asymmetric Michael Addition | Chiral γ-amino nitrile derivatives |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Cycloaddition | Enantioenriched heterocyclic compounds |

Integration into Automated Synthesis Platforms

The versatility of this compound as a chemical building block makes it highly suitable for integration into automated synthesis platforms. imperial.ac.uk These systems, which combine robotics and software control, enable high-throughput experimentation for the rapid discovery of new molecules and reaction conditions. youtube.com

By utilizing the compound as a core scaffold, automated platforms could perform parallel synthesis of large compound libraries. Each reactive site—the amino group, the nitrile, and the two C-Cl bonds—can be addressed with different reagents to generate thousands of distinct derivatives. This approach is particularly valuable for medicinal chemistry and materials science, where large and diverse sets of molecules are needed for screening. Furthermore, the use of flow chemistry, a common feature in modern automated systems, could enhance the safety and reproducibility of reactions involving this multifunctional reagent, particularly for optimizing reaction conditions or scaling up the production of promising derivatives. youtube.com

Design of Advanced Materials Precursors

The high nitrogen content and multiple reactive sites of this compound suggest its potential as a precursor for advanced functional materials.

Nitrogen-Rich Polymers: The presence of two nitrogen atoms in a small C3 molecule makes it an excellent monomer for the synthesis of nitrogen-rich polymers. Such materials are of significant interest for applications like gas sorption and storage, as high nitrogen content can enhance the affinity for molecules like CO2. mdpi.comnih.govresearchgate.net Polymerization could proceed through various mechanisms, including polycondensation reactions involving the amino group or vinyl polymerization at the double bond.

Microporous Organic Polymers (MOPs): By reacting this compound with multifunctional linkers, it is possible to construct MOPs with permanent porosity. mdpi.comnih.gov The nitrile and amino groups can serve as polar sites within the pores, potentially increasing the selectivity of gas adsorption.

Thermally Stable and Functional Polymers: The nitrile group is known to contribute to high thermal stability in polymers. lu.se Polymerization of this monomer could yield materials with high glass transition temperatures and decomposition resistance. The chlorine atoms could also be used for post-polymerization modification, allowing for the tuning of material properties such as solubility, conductivity, or refractive index.

| Material Type | Proposed Polymerization/Synthesis Route | Key Functional Groups | Potential Application |

|---|---|---|---|

| Nitrogen-Rich Polymer | Vinyl polymerization or polycondensation | Amine, Nitrile | CO₂ capture, Gas storage |

| Microporous Organic Polymer (MOP) | Reaction with rigid cross-linkers | Nitrile, Amine | Selective gas separation |

| Functional Coating | Post-polymerization modification of C-Cl bonds | Halogen, Amine | Surface modification, Anti-corrosion |

| High-Temperature Polymer | Polymerization followed by nitrile cross-linking | Nitrile | Aerospace, Electronics |

Unexplored Transformations and Reactivity Modes

Beyond established reactions, the unique electronic and steric properties of this compound invite the exploration of novel reactivity.

Cycloaddition Reactions: The electron-deficient C=C double bond, influenced by the gem-dichloro and nitrile groups, is a prime candidate for various cycloaddition reactions. Its potential as a dienophile in [4+2] Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions with nitrile oxides or azides warrants investigation. researchgate.netresearchgate.net Such reactions could provide rapid access to complex heterocyclic structures. Higher-order cycloadditions, such as [4+3] reactions, could also be an avenue for synthesizing seven-membered ring systems. mdpi.com

Radical and Photochemical Transformations: The reactivity of the C-Cl bonds under radical or photochemical conditions is another area ripe for exploration. Light-induced homolysis of a C-Cl bond could initiate radical polymerization or radical-mediated C-C bond-forming reactions, opening up synthetic pathways not accessible under thermal conditions.

Reactivity of the Dichlorovinyl Moiety: The 2,2-dichlorovinyl group is a key feature found in other reactive molecules. nih.gov A deeper theoretical and experimental investigation into its electrophilic and nucleophilic character could uncover unique reaction modes, such as novel rearrangements or substitution patterns, leading to unexpected and valuable molecular architectures.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-amino-3,3-dichloroprop-2-enenitrile, and how can structural purity be validated?

Methodological Answer:

- Synthetic Pathways :

- Chlorination-Amination Sequence : Start with acrylonitrile derivatives, undergo dichlorination using reagents like Cl2/FeCl3 or PCl5, followed by selective amination with NH3 under controlled pH (6–8) to avoid over-substitution .

- Nucleophilic Substitution : React 3,3-dichloro-2-propenenitrile with ammonia or urea in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .

- Purity Validation :

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>98%).

- Spectroscopy : Confirm structure via <sup>13</sup>C NMR (characteristic peaks at δ 115–120 ppm for nitrile and δ 50–55 ppm for amine) and FTIR (C≡N stretch at ~2230 cm<sup>-1</sup>, NH2 bend at ~1600 cm<sup>-1</sup>) .

Q. Q2. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under N2 to identify decomposition thresholds (e.g., >200°C).

- pH Sensitivity : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours, monitoring degradation via UV-Vis spectroscopy (λmax = 260 nm) .

- Light Sensitivity : Expose to UV light (254 nm) and analyze photodegradation products using GC-MS .

Advanced Research Questions

Q. Q3. How can factorial design optimize reaction parameters for synthesizing this compound?

Methodological Answer:

- Design Framework :

- Variables : Temperature (X1), solvent polarity (X2), and ammonia concentration (X3).

- Response : Yield (%) and purity (HPLC area%).

- Implementation :

- Validation : Confirm reproducibility with triplicate runs under optimized conditions (RSD < 5%).

Q. Q4. How can computational chemistry resolve contradictions in proposed reaction mechanisms (e.g., radical vs. ionic pathways)?

Methodological Answer:

- Density Functional Theory (DFT) :

- Model transition states for radical (e.g., Cl• abstraction) and ionic (e.g., SN2 displacement) pathways using Gaussian12.

- Compare activation energies (ΔG<sup>‡</sup>): Lower ΔG<sup>‡</sup> for ionic pathways (~25 kcal/mol) supports a polar mechanism under mild conditions .

- Kinetic Isotope Effects (KIE) : Experimental KIE (kH/kD > 2) aligns with proton transfer in the rate-determining step, corroborating DFT predictions .

Q. Q5. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., cytochrome P450) on a sensor chip; measure binding affinity (KD = 10–100 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

- Molecular Docking : Use AutoDock Vina to predict binding poses; validate with mutagenesis studies (e.g., Lys123A mutation reduces binding by 70%) .

Q. Q6. How do solvent effects influence the compound’s reactivity in substitution reactions?

Methodological Answer:

- Kamlet-Taft Parameters : Correlate solvent polarity (π*) and hydrogen-bonding capacity (α, β) with reaction rates.

Q. Q7. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.